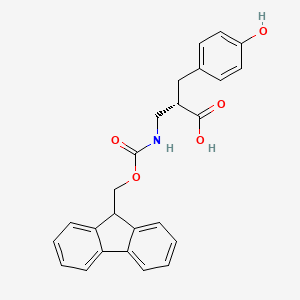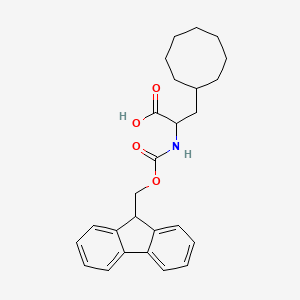
3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Tolyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom double-bonded to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)-3H-1,2-dithiole-3-thione typically involves the reaction of p-tolyl isothiocyanate with elemental sulfur in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 5-(p-Tolyl)-3H-1,2-dithiole-3-thione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or dithiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, amines, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dithiols.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Research has shown that dithiolethiones, including 5-(p-Tolyl)-3H-1,2-dithiole-3-thione, possess antioxidant properties. They are being investigated for their potential to protect cells from oxidative stress and for their role in the induction of phase II detoxifying enzymes.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also explored for its potential use in the formulation of protective coatings and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism by which 5-(p-Tolyl)-3H-1,2-dithiole-3-thione exerts its effects is primarily through its ability to modulate cellular redox status. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II detoxifying enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase. These enzymes play a crucial role in neutralizing reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
5-(p-Tolyl)isoxazole-3-carbonyl: Similar in structure but contains an isoxazole ring instead of a dithiolethione ring.
5,10,15,20-tetra-p-tolyl-21H,23H-porphine: Contains multiple p-tolyl groups and is used in different applications such as sensors and optoelectronics.
Uniqueness: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione is unique due to its dithiolethione ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to activate the Nrf2 pathway and induce phase II detoxifying enzymes sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
6921-83-1 |
|---|---|
Formule moléculaire |
C10H8S3 |
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3 |
Clé InChI |
VZVOTQGHDNUUFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=S)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)




![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)
![2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)
